

Fluorexetamine metabolite identification

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Compound Focus: Fluorexetamine

Cat. No.: S11221484

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Fluorexetamine Basic Profile

Property	Description
IUPAC Name	2-(ethylamino)-2-(3-fluorophenyl)cyclohexan-1-one [1] [2]
Chemical Formula	C ₁₄ H ₁₈ FNO [1] [2]
Molar Mass	235.30 g/mol [1] [2]
Structural Class	Arylcyclohexylamine [1]
Legal Status (US)	Unscheduled [1]

Current Research and Identification Challenges

Available scientific information highlights important challenges and findings that are crucial for researchers.

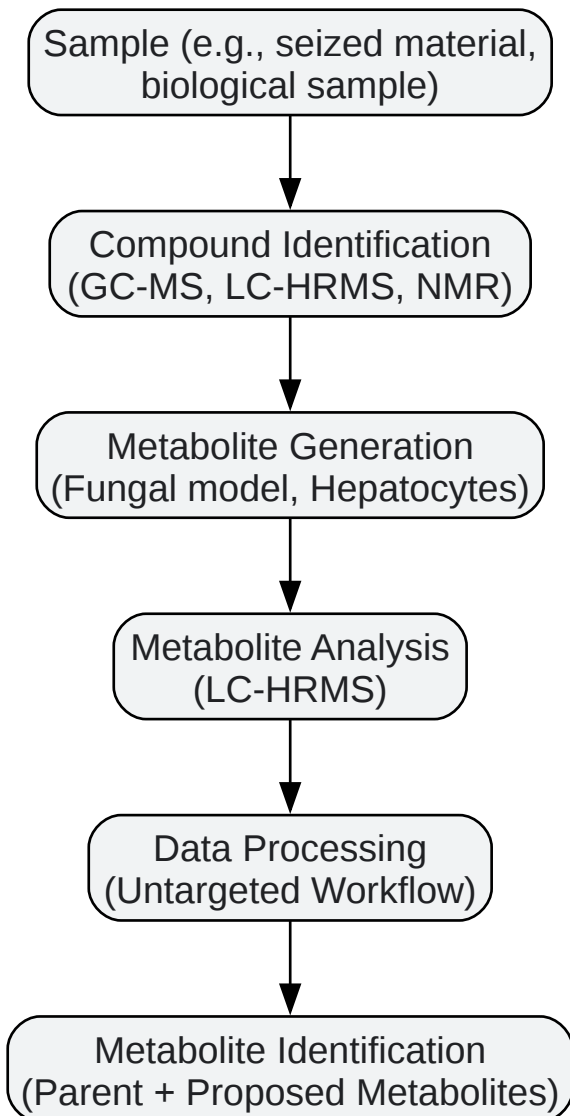
- Prevalent Misidentification:** An important finding from DrugsData.org in April 2023 revealed that multiple samples previously sold and identified as **3'-Fluoro-2-oxo-PCE (3-FXE, Fluorexetamine)** were in fact its positional isomer, **2'-Fluoro-2-oxo-PCE (2-FXE, also known as CanKet)** [1]. This indicates that much of the existing public data on "**Fluorexetamine**" may pertain to a different substance, and analytical methods must be able to distinguish between these isomers.
- Insights from a Directly Related Compound:** A 2022 case report identified a seized crystalline material as **2-fluorodeschloro-N-ethyl-ketamine (2-FDCNEK)**, which is another name for 2-FXE [3].

This study provides the most direct methodological blueprint for **fluorexetamine** metabolite research. Using a combination of **GC-MS, LC-HRMS, NMR, and single-crystal X-ray diffraction**, the researchers confirmed the compound's structure and conducted a metabolic study.

Proposed Metabolic Pathways & Analytical Targets

Based on the metabolic study of 2-FDCNEK (2-FXE) and the known pathways of ketamine analogs, the following metabolites are proposed as key analytical targets. The suggested experimental workflow can be applied to study 3-FXE.

Proposed Metabolic Workflow



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The table below summarizes the specific metabolites proposed for investigation.

Potential Metabolites & Analytical Data

Proposed Metabolite	Biotransformation	Key Analytical Target	Experimental Context
2-Fluorodeschloro-norketamine	N-dealkylation	Optimal target for biological sample analysis (urine) [3]	Identified in a study on 2-FDCNEK (2-FXE) using a <i>Cunninghamella</i> fungal model and an abuser's urine sample [3].
Parent Compound	-	Optimal target for biological sample analysis [3]	The unchanged drug itself is a primary marker of recent intake [3].
Dihydrodiol Metabolites	Dihydrodiol formation on aromatic ring	Major metabolite pathway for compounds with furanyl/aryl rings [4]	A major biotransformation noted for fentanyl analogs like 4-fluoro-furanylfentanyl [4].
N-Dealkylated Metabolites	N-dealkylation (loss of ethyl group)	Common primary biomarker for arylcyclohexylamines [4]	A well-established primary metabolic pathway for ketamine and fentanyl analogs [4].
Hydroxylated Metabolites	Mono-/Di-hydroxylation at various sites	Common phase I metabolites [4]	A common phase I biotransformation for many new psychoactive substances [4].

A Researcher's Guide to Metabolic Studies

For laboratories aiming to characterize the metabolites of **fluorexetamine**, the following protocols, derived from studies on directly related substances, provide a robust starting point.

- **Metabolite Generation Models:** Current research utilizes alternative models to human administration. The **fungal model *Cunninghamella elegans*** expresses **cytochrome P450 enzymes and has been successfully used to study the metabolism of ketamine analogs like 2-FDCNEK [3]. Another validated approach is incubation with mouse hepatocytes**, which was used to characterize metabolites of 4-fluoro-furanylfentanyl [4].

- **Core Analytical Methodology: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)** is the technique of choice for untargeted metabolic profiling [3] [4]. It provides the accurate mass measurements needed to propose molecular formulas for unknown metabolites. Data analysis can be performed using software (e.g., Compound Discoverer) with untargeted workflows to detect both expected and unexpected metabolites [4].
- **Structural Confirmation Techniques:** For definitive identification of the parent compound from seized materials, the following techniques are essential [3]:
 - **Gas Chromatography-Mass Spectrometry (GC-MS)** for initial screening.
 - **Nuclear Magnetic Resonance (NMR)**, including ^1H , ^{13}C , and 2D experiments (COSY, HSQC) for structural elucidation.
 - **Single-crystal X-ray Diffraction (SXRD)** for absolute confirmation of the molecular structure.

The field of NPS research moves rapidly, and the data available on specific novel substances is often incomplete. The approaches outlined here should provide a solid foundation for your investigative work.

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References

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